N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
CAS No.: 1021133-47-0
Cat. No.: VC5296959
Molecular Formula: C18H16ClN3O3S2
Molecular Weight: 421.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021133-47-0 |
|---|---|
| Molecular Formula | C18H16ClN3O3S2 |
| Molecular Weight | 421.91 |
| IUPAC Name | N-[4-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C18H16ClN3O3S2/c1-25-14-6-4-11(9-13(14)19)20-16(23)7-5-12-10-27-18(21-12)22-17(24)15-3-2-8-26-15/h2-4,6,8-10H,5,7H2,1H3,(H,20,23)(H,21,22,24) |
| Standard InChI Key | UQBRMMSZYZUIIT-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3)Cl |
Introduction
N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound with a molecular formula of C18H16ClN3O3S2 and a molecular weight of 421.9 g/mol . This compound incorporates a thiazole ring linked to a thiophene ring, both of which are significant in medicinal chemistry due to their potential biological activities.
Synthesis and Chemical Reactivity
The synthesis of N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide likely involves multiple steps, including the formation of the thiazole and thiophene rings and the incorporation of the 3-chloro-4-methoxyphenylamino group. The compound's reactivity can be attributed to the presence of the amino group, the carbonyl group in the oxopropyl linker, and the carboxamide functionality.
Biological Activities and Potential Applications
Compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide would depend on its interaction with biological targets, which can be elucidated through interaction studies.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume